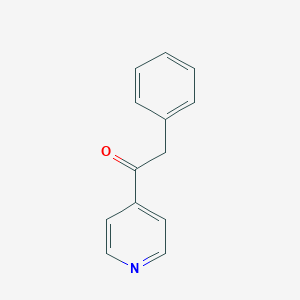

2-Phenyl-1-(pyridin-4-yl)ethanone

Vue d'ensemble

Description

2-Phenyl-1-(pyridin-4-yl)ethanone: is an organic compound that belongs to the class of ketones It features a phenyl group and a pyridinyl group attached to an ethanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(pyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 4-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenyl-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro, halogen, or sulfonyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Phenyl-1-(pyridin-4-yl)ethanone has been investigated for its potential pharmacological properties. It acts as an important building block in the synthesis of various bioactive compounds, including:

- PFKFB3 Inhibitors : This compound has been linked to the inhibition of PFK-2 (6-phosphofructo-2-kinase), which plays a role in cancer metabolism. The selective inhibition of this enzyme can lead to reduced tumor growth and proliferation .

Case Study: PFKFB3 Inhibition

A recent study demonstrated that derivatives of this compound exhibit significant inhibitory activity against PFKFB3, suggesting potential applications in cancer therapy. The research highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Coordination Chemistry

The compound has also been utilized in coordination chemistry, where it functions as a ligand in the formation of metal complexes. For instance:

Mercury(II) Complexes

Research has shown that this compound can form stable complexes with mercury(II), demonstrating interesting structural and luminescent properties. The coordination geometry often involves interactions between the nitrogen atoms of the pyridine ring and metal centers, leading to diverse molecular architectures .

Materials Science

In materials science, this compound has been explored for its potential as a precursor for organic materials with nonlinear optical properties. Its derivatives have been synthesized and characterized for applications in:

Mécanisme D'action

The mechanism of action of 2-Phenyl-1-(pyridin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenyl-1-(pyridin-2-yl)ethan-1-one

- 2-Phenyl-1-(pyridin-3-yl)ethan-1-one

- 2-Phenyl-1-(pyridin-4-yl)ethanone

Comparison

Compared to its analogs, this compound is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity.

Activité Biologique

2-Phenyl-1-(pyridin-4-yl)ethanone, also known as benzyl-(4-pyridyl) ketone, is an organic compound with the molecular formula C₁₃H₁₁NO. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly as an inhibitor of cell cycle kinases and its potential therapeutic applications.

The synthesis of this compound can be achieved through various methods, including:

- Claisen Condensation : A reaction between an ester and a carbonyl compound.

- Friedel-Crafts Acylation : A method that introduces an acyl group into an aromatic ring.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are commonly employed to confirm the structure and purity of the compound .

Inhibition of Cell Cycle Kinases

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases play crucial roles in regulating the cell cycle and transcriptional control. By inhibiting CDK2 and CDK9, this compound modulates critical biochemical pathways, including the NF-kB pathway, leading to increased expression of IKBα, which inhibits NF-kB activity. This modulation affects cellular proliferation and survival .

Iron Chelation

The compound also acts as an iron chelator, reducing the labile iron pool within cells. This property is particularly relevant in contexts where excessive iron can lead to oxidative stress and related pathologies. Studies have shown that it decreases methemoglobin production in red blood cells, indicating potential applications in treating conditions related to iron overload .

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.

- Cellular Receptor Interaction : It modulates signal transduction pathways by interacting with various cellular receptors .

Anticancer Activity

In various studies, this compound has demonstrated anticancer properties. For instance:

- In vitro studies have shown it to induce apoptosis in cancer cell lines by modulating key signaling pathways.

- In vivo studies indicated a reduction in tumor growth when administered to animal models bearing xenograft tumors.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

- It exhibits activity against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting biofilm formation.

- The minimum inhibitory concentration (MIC) values indicate that it possesses bactericidal properties against strains such as Staphylococcus aureus and Enterococcus faecalis .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with various compounds but exhibits distinct biological activities. For example:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | 1.00 | Similar structure with a p-tolyl group |

| 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 0.90 | Different position of the pyridine ring |

| 4-Acetylpyridine | 0.85 | A simpler derivative with only one substituent |

These compounds may provide insights into modifying biological activity or enhancing specific therapeutic effects .

Propriétés

IUPAC Name |

2-phenyl-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKXYKRLZRYFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906505 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-24-9 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.